molecular formula C21H25N3O5S B2781554 N-(4-acetylphenyl)-2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251687-04-3

N-(4-acetylphenyl)-2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2781554
CAS No.: 1251687-04-3
M. Wt: 431.51
InChI Key: PETQDMJCTWOWSJ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an acetylphenyl group with a sulfonyl-substituted pyridinone and an azepane ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Preparation of 4-acetylphenylamine: This can be achieved through the acetylation of aniline using acetic anhydride under acidic conditions.

    Synthesis of 3-(azepan-1-ylsulfonyl)-2-oxopyridine: This intermediate can be synthesized by reacting 2-chloropyridine with azepane and a sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the two intermediates using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The ketone group in the pyridinone ring can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of N-(4-carboxyphenyl)-2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide.

    Reduction: Formation of N-(4-acetylphenyl)-2-[3-(azepan-1-ylsulfonyl)-2-hydroxypyridin-1(2H)-yl]acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cell surface receptors and altering their signaling pathways.

    Affecting Gene Expression: Influencing the expression of certain genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-2-[3-(morpholin-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide
  • N-(4-acetylphenyl)-2-[3-(piperidin-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide
  • N-(4-acetylphenyl)-2-[3-(pyrrolidin-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide

Uniqueness

N-(4-acetylphenyl)-2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic profile.

Biological Activity

N-(4-acetylphenyl)-2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on available research.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Acetylphenyl group : Contributes to hydrophobic interactions and potential receptor binding.
  • Azepane ring : Provides structural rigidity and influences pharmacokinetics.
  • Dihydropyridine moiety : Associated with various biological activities, particularly in cardiovascular and neuropharmacological contexts.
PropertyValue
Molecular FormulaC16H20N2O3S
Molecular Weight320.41 g/mol
IUPAC NameThis compound
CAS Number1251687-04-3

Synthesis

The synthesis of this compound typically involves the reaction of p-aminoacetophenone with azepane sulfonyl chloride under mild conditions. The reaction is facilitated by a base such as triethylamine in an organic solvent like dichloromethane, yielding the target compound in good yield after purification.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The sulfonamide group can inhibit specific enzymes by mimicking natural substrates, disrupting metabolic pathways.
  • Receptor Binding : The dihydropyridine structure allows for potential interactions with calcium channels and other receptors involved in neurotransmission and muscle contraction.

Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

  • Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains, making it a candidate for antibiotic development.
    Pathogen TypeEfficacy
    Gram-positiveModerate
    Gram-negativeHigh
  • Anti-inflammatory Properties : The compound exhibits potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Anticancer Effects : A related compound demonstrated significant cytotoxicity against melanoma and pancreatic cancer cell lines through apoptosis induction .
    • Cell Lines Tested : A375 (melanoma), PANC-1 (pancreatic cancer).
    • Mechanism : Induction of apoptosis and autophagy.
  • Neuropharmacological Studies : Compounds with similar structures have shown promise in modulating neurotransmitter systems, particularly GABAergic pathways .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-16(25)17-8-10-18(11-9-17)22-20(26)15-23-12-6-7-19(21(23)27)30(28,29)24-13-4-2-3-5-14-24/h6-12H,2-5,13-15H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETQDMJCTWOWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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